molecular formula C17H18ClF2NO B4166498 N-1-adamantyl-2-chloro-4,5-difluorobenzamide

N-1-adamantyl-2-chloro-4,5-difluorobenzamide

Cat. No. B4166498
M. Wt: 325.8 g/mol
InChI Key: XGOOJJFWBKZNHK-UHFFFAOYSA-N
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Description

“N-1-adamantyl-2-chloro-4,5-difluorobenzamide” is a chemical compound . It’s offered by Benchchem for various applications.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-1-adamantyl-2-chloro-4,5-difluorobenzamide” are not explicitly mentioned in the search results .

Scientific Research Applications

Synthesis of Functional Adamantane Derivatives

Adamantane derivatives are highly reactive compounds that offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . They can be used to create monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Development of Novel Methods for Preparation

The synthesis of unsaturated adamantane derivatives contributes to the development of novel methods for their preparation . This includes the development of techniques for the synthesis of sterically hindered 1-adamantyl(1-adamantylacetyl)ketene in quantitative yield .

Investigation of Electronic Structure

Quantum-chemical calculations can be used to investigate the electronic structure of adamantane derivatives . This helps in elucidating the mechanisms for their chemical and catalytic transformations .

Antimicrobial Activity

Some adamantane derivatives have shown potent antibacterial activity against certain strains of pathogenic Gram-positive and Gram-negative bacteria and the yeast-like fungus Candida albicans .

Hypoglycemic Activity

Certain adamantane derivatives have demonstrated hypoglycemic activity when tested in streptozotocin (STZ)-induced diabetic rats . For example, compound 5c produced a significant reduction of serum glucose levels, compared to gliclazide .

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Adamantane derivatives constitute the major class of 11β-HSD1 inhibitor . This makes them important for controlling non-insulin-dependent diabetes, hyperglycemia, obesity, insulin resistance, hyperlipidemia, hypertension, and other symptoms associated with excessive body cortisol .

Safety and Hazards

The safety and hazards associated with “N-1-adamantyl-2-chloro-4,5-difluorobenzamide” are not detailed in the search results .

Future Directions

The future directions for “N-1-adamantyl-2-chloro-4,5-difluorobenzamide” are not specified in the search results .

properties

IUPAC Name

N-(1-adamantyl)-2-chloro-4,5-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClF2NO/c18-13-5-15(20)14(19)4-12(13)16(22)21-17-6-9-1-10(7-17)3-11(2-9)8-17/h4-5,9-11H,1-3,6-8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOOJJFWBKZNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=C(C=C4Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326755
Record name N-(1-adamantyl)-2-chloro-4,5-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197341
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

713505-51-2
Record name N-(1-adamantyl)-2-chloro-4,5-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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